N1,3-bis(propan-2-yl)-1H-pyrazole-3,4-diamine
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Overview
Description
N1,3-bis(propan-2-yl)-1H-pyrazole-3,4-diamine is a chemical compound with a unique structure that includes a pyrazole ring substituted with isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,3-bis(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones, followed by alkylation with isopropyl halides. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,3-bis(propan-2-yl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
N1,3-bis(propan-2-yl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1,3-bis(propan-2-yl)-1H-pyrazole-3,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(phenylthio)propan-2-one: Similar in structure but with phenylthio groups instead of isopropyl groups.
1,3-bis(aryloxy)propan-2-amines: Compounds with aryloxy groups that exhibit different chemical and biological properties.
Uniqueness
N1,3-bis(propan-2-yl)-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of isopropyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-N,1-di(propan-2-yl)pyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-6(2)11-9-8(10)5-13(12-9)7(3)4/h5-7H,10H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFQBEMLUPKGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C=C1N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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